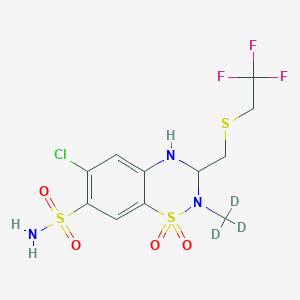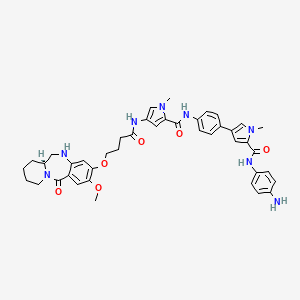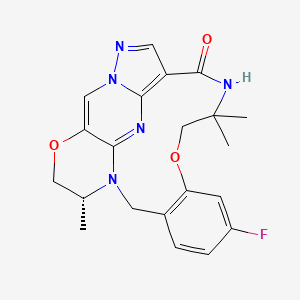
Trk-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-11 is a potent inhibitor of tropomyosin receptor kinase, which is a family of receptor tyrosine kinases. These kinases are involved in the regulation of neuronal development and function. This compound has shown significant potential in the treatment of various cancers, particularly those driven by mutations or fusions in the neurotrophic receptor tyrosine kinase genes .
Preparation Methods
The synthetic route typically includes the use of pyrazolo[1,5-a]pyrimidine as a key intermediate . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Trk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the this compound molecule .
Scientific Research Applications
Trk-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tropomyosin receptor kinase and its effects on various signaling pathways.
Biology: this compound is employed in research to understand the role of tropomyosin receptor kinase in neuronal development and function.
Mechanism of Action
Trk-IN-11 exerts its effects by binding to the active site of tropomyosin receptor kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell survival and proliferation. The molecular targets of this compound include the tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C proteins . The pathways involved include the RAS/MAPK/ERK, PLCγ, and PI3K/Akt signaling cascades .
Comparison with Similar Compounds
Trk-IN-11 is unique among tropomyosin receptor kinase inhibitors due to its high potency and selectivity. Similar compounds include:
Larotrectinib: An inhibitor of tropomyosin receptor kinase used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase gene fusions.
Entrectinib: Another tropomyosin receptor kinase inhibitor that targets tumors with neurotrophic receptor tyrosine kinase gene fusions.
Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the tropomyosin receptor kinase proteins .
Properties
Molecular Formula |
C21H22FN5O3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(18R)-12-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C21H22FN5O3/c1-12-10-29-17-9-27-18-15(7-23-27)20(28)25-21(2,3)11-30-16-6-14(22)5-4-13(16)8-26(12)19(17)24-18/h4-7,9,12H,8,10-11H2,1-3H3,(H,25,28)/t12-/m1/s1 |
InChI Key |
HVIJVFYUUAELBN-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
Canonical SMILES |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




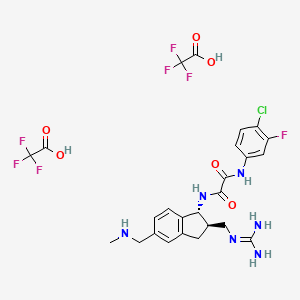

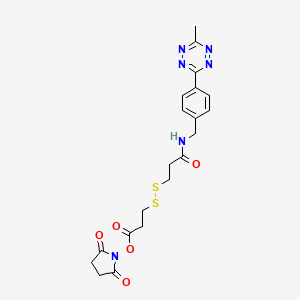


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

